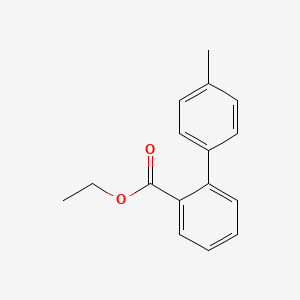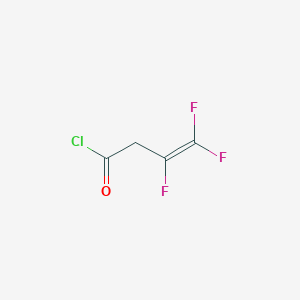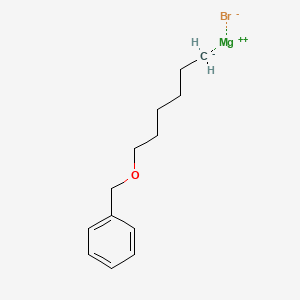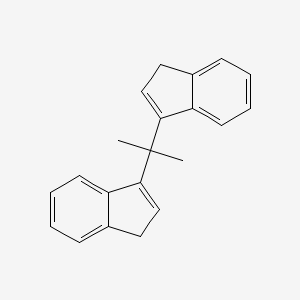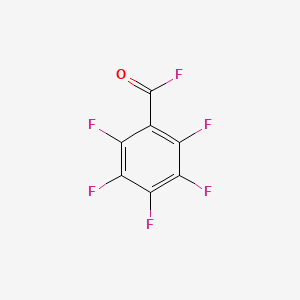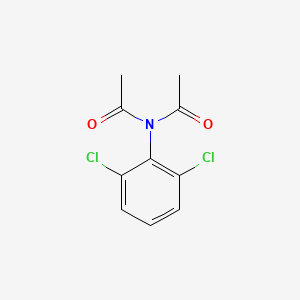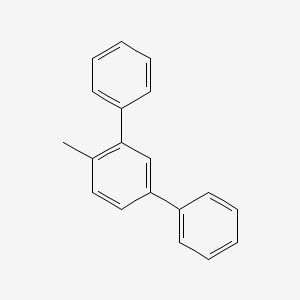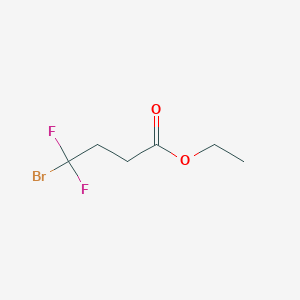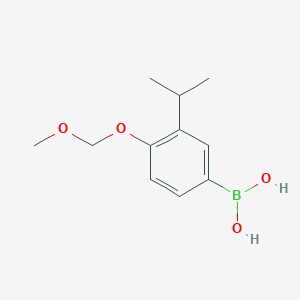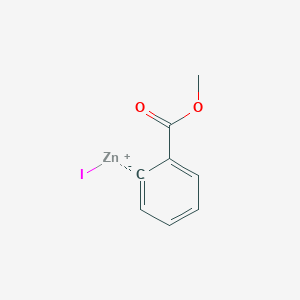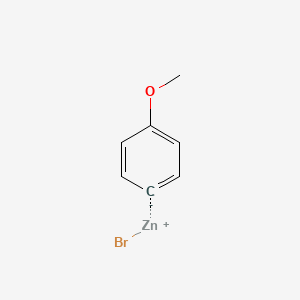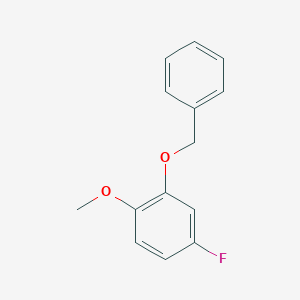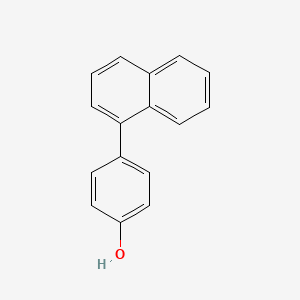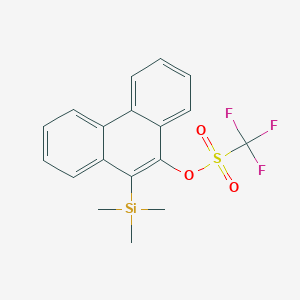
10-Trimethylsilyl-9-phenanthryl triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Trimethylsilyl-9-phenanthryl triflate is a versatile chemical compound used in various scientific research fields. It is known for its intricate molecular structure and wide range of applications, including catalysis, synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Trimethylsilyl-9-phenanthryl triflate typically involves the reaction of 9-phenanthryl triflate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-Trimethylsilyl-9-phenanthryl triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenanthryl moiety can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced phenanthryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alcohols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include phenanthryl derivatives with various functional groups replacing the triflate.
Oxidation Reactions: Products include phenanthrenequinones and other oxidized phenanthryl compounds.
Reduction Reactions: Products include reduced phenanthryl derivatives with different degrees of hydrogenation.
Scientific Research Applications
10-Trimethylsilyl-9-phenanthryl triflate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups into complex molecular structures.
Mechanism of Action
The mechanism of action of 10-Trimethylsilyl-9-phenanthryl triflate involves the activation of the triflate group, which is a good leaving group in substitution reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. The phenanthryl moiety can participate in π-π interactions and other non-covalent interactions, which can affect the overall reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
10-Trimethylsilyl-9-phenanthryl triflate can be compared with other similar compounds such as:
Trimethylsilyl triflate: A simpler compound with similar reactivity but lacking the phenanthryl moiety.
Phenanthryl triflate: Lacks the trimethylsilyl group, resulting in different reactivity and selectivity.
Trimethylsilyl-9-anthryl triflate: Similar structure but with an anthryl moiety instead of phenanthryl, leading to different electronic and steric effects.
The uniqueness of this compound lies in its combination of the trimethylsilyl and phenanthryl groups, which provide a unique set of reactivity and selectivity properties that are valuable in various scientific research applications .
Properties
IUPAC Name |
(10-trimethylsilylphenanthren-9-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)17-15-11-7-5-9-13(15)12-8-4-6-10-14(12)16(17)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIZTYWQCFBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2C3=CC=CC=C31)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
